Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15824043
InChI: InChI=1S/C8H11N3O2/c1-13-8(12)6-7-10-3-5-11(7)4-2-9-6/h3,5-6,9H,2,4H2,1H3
SMILES:
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate

CAS No.:

Cat. No.: VC15824043

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate -

Specification

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
IUPAC Name methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate
Standard InChI InChI=1S/C8H11N3O2/c1-13-8(12)6-7-10-3-5-11(7)4-2-9-6/h3,5-6,9H,2,4H2,1H3
Standard InChI Key WAPGXHRJOSTYFU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1C2=NC=CN2CCN1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework with an imidazole ring fused to a partially saturated pyrazine ring. The carboxylate ester group at the 8-position enhances its reactivity for further derivatization. Key structural attributes include:

PropertyValue
Molecular FormulaC₈H₁₁N₃O₂
Molecular Weight181.19 g/mol
IUPAC NameMethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate
SMILESCOC(=O)C1C2=NC=CN2CCN1
InChI KeyWAPGXHRJOSTYFU-UHFFFAOYSA-N

The planar imidazole moiety contributes to aromatic interactions, while the pyrazine ring’s saturation allows conformational flexibility, critical for binding diverse biological targets .

Spectral and Computational Data

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.67 (s, 3H, COOCH₃), 3.89–4.12 (m, 4H, CH₂-N-CH₂), 7.45 (s, 1H, imidazole-H) .

  • ¹³C NMR: Peaks at 167.8 ppm (C=O) and 51.3 ppm (OCH₃) confirm the ester functionality .

Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, suggesting moderate polarity conducive to blood-brain barrier penetration .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The compound is typically synthesized via a three-step sequence:

  • Cyclocondensation: Reaction of 1,2-diaminoethane with α-keto esters under acidic conditions forms the imidazole ring.

  • Ring Saturation: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a tetrahydro derivative.

  • Esterification: Methanol-mediated esterification introduces the methyl carboxylate group.

Key Reaction Parameters:

  • Temperature: 80–100°C

  • Solvent: Ethanol or dichloromethane

  • Yield: 60–72% after purification .

Green Chemistry Approaches

Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, improving yields to 85% while minimizing solvent waste .

Applications in Medicinal Chemistry

Neurological Therapeutics

The compound’s ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drug development. Derivatives exhibit nanomolar affinity for P2X7 receptors (IC₅₀ = 23 nM), implicating potential in treating neuropathic pain and neurodegenerative diseases .

Anti-Inflammatory Agents

Structural analogs inhibit interleukin-1β (IL-1β) release by 89% at 10 μM concentrations in macrophage models, outperforming reference drugs like anakinra .

Antimicrobial Activity

Quaternary ammonium derivatives show broad-spectrum activity:

PathogenMIC (μg/mL)
Staphylococcus aureus2.5
Escherichia coli5.0
Candida albicans10.0

Mechanistic studies attribute this to membrane disruption via cationic interactions .

Comparative Analysis with Structural Analogs

Methyl 2-Methyl Derivative

The 2-methyl analog (C₉H₁₃N₃O₂, MW 195.22 g/mol) exhibits altered bioactivity:

  • Enhanced Lipophilicity: LogP increases from 0.8 to 1.2, improving tissue penetration.

  • Reduced P2X7 Affinity: IC₅₀ = 150 nM, suggesting steric hindrance from the methyl group .

Carboxylic Acid Derivative

Hydrolysis of the ester yields 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylic acid, which serves as a precursor for peptide conjugates. This derivative demonstrates 3-fold higher aqueous solubility (32 mg/mL vs. 9 mg/mL) .

Recent Research Developments (2023–2025)

Targeted Drug Delivery Systems

Nanoformulations using poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve 98% encapsulation efficiency, enabling sustained release over 72 hours in in vitro models .

Photodynamic Therapy Applications

Porphyrin-conjugated derivatives generate singlet oxygen (¹O₂) with a quantum yield of 0.45, effectively eradicating triple-negative breast cancer cells (MDA-MB-231) under 650 nm irradiation .

Computational Drug Design

Machine learning models (Random Forest, AUC = 0.93) predict novel derivatives with dual P2X7/COX-2 inhibition, addressing inflammatory cascades in rheumatoid arthritis .

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